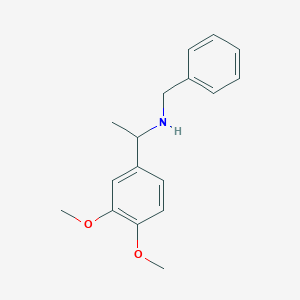

N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine

Overview

Description

N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine: is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a benzyl group attached to the nitrogen atom and a 3,4-dimethoxyphenyl group attached to the ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine involves the reductive amination of 3,4-dimethoxyphenylacetone with benzylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild acidic conditions.

Grignard Reaction: Another approach involves the Grignard reaction of 3,4-dimethoxybenzyl chloride with benzylmagnesium chloride, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted phenethylamines.

Scientific Research Applications

Chemistry: N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and bioactive compounds.

Biology: In biological research, this compound is studied for its potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system. It is used in the development of new psychoactive substances and as a tool to understand receptor-ligand interactions.

Medicine: The compound’s structural similarity to known psychoactive substances makes it a candidate for the development of new therapeutic agents targeting neurological disorders. It is also investigated for its potential use in treating conditions such as depression and anxiety.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin and dopamine receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This modulation can lead to changes in mood, perception, and cognition, making it of interest in neuropharmacological research.

Comparison with Similar Compounds

3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the benzyl group.

N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine: Similar structure with slight variations in the position of functional groups.

2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe): A potent hallucinogen with a similar phenethylamine backbone but different substituents.

Uniqueness: N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl group enhances its lipophilicity and receptor binding affinity, making it a valuable compound for research in medicinal chemistry and neuropharmacology.

Biological Activity

N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine, often referred to as a phenethylamine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a benzyl group and a 3,4-dimethoxyphenyl moiety. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the serotonin 5-HT2A receptor. Research indicates that compounds in this class often exhibit agonistic properties at these receptors, leading to various physiological effects including alterations in mood and perception .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound's mechanism involves the activation of caspase pathways which are crucial for programmed cell death .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.41 | Induction of apoptosis via caspase activation |

| U-937 | 0.19 | Apoptosis through mitochondrial pathways |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains, although specific mechanisms remain to be fully elucidated .

Case Studies

Case Study 1: Toxicological Assessment

A notable case involved the intoxication of an individual using a related compound, 25I-NBOMe, which shares structural similarities with this compound. The individual exhibited severe agitation and hallucinations, highlighting the potential risks associated with misuse of phenethylamine derivatives. This case underscores the importance of understanding both therapeutic and toxicological profiles .

Case Study 2: Clinical Applications

In clinical settings, derivatives of this compound have been explored for their potential in treating neurodegenerative disorders due to their neuroprotective properties. Studies suggest that these compounds may enhance cognitive functions by modulating neurotransmitter systems .

Safety and Toxicity

While promising in therapeutic applications, the safety profile of this compound requires careful evaluation. Reports indicate that similar compounds can lead to significant adverse effects when misused or consumed inappropriately. Ongoing research aims to establish a clearer understanding of the compound's toxicity and safe dosage ranges .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via condensation reactions. A validated method involves refluxing 2-(3,4-dimethoxyphenyl)ethylamine (10 mmol) with benzaldehyde (12 mmol) in anhydrous toluene for 3 hours, followed by solvent evaporation and crystallization from ethanol . Key optimization strategies include:

- Solvent selection : Toluene is preferred for its azeotropic removal of water, improving imine formation.

- Stoichiometry : A 1:1.2 molar ratio of amine to aldehyde minimizes unreacted starting material.

- Purification : Crystallization from ethanol yields >90% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Spectroscopic Methods :

- NMR : Use a Shimadzu Prestige 21 spectrometer (¹H/¹³C NMR) to confirm the benzyl and dimethoxyphenyl moieties. For example, the benzyl protons appear as a singlet at δ 7.2–7.4 ppm .

- Melting Point : Determined via Thiele’s tube (uncorrected) to assess crystallinity .

Chromatographic Methods :

- HPLC : A C18 column with a methanol/water gradient (70:30) at 255 nm UV detection ensures purity ≥98% .

Advanced Research Questions

Q. What are the key considerations in designing biological assays for aldose reductase (AR) inhibition?

- Enzyme Source : Use recombinant human AR or lens homogenates from diabetic cataract models .

- Assay Conditions : Maintain pH 6.2 (mimicking hyperglycemic environments) and measure NADPH depletion at 340 nm.

- Control Compounds : Include epalrestat (a known AR inhibitor) for IC₅₀ comparisons.

Q. How do structural modifications influence pharmacological activity?

- Benzyl Substituents : Electron-withdrawing groups (e.g., nitro) reduce AR affinity due to steric hindrance, while methoxy groups enhance solubility and binding .

- Dimethoxyphenyl Position : 3,4-Dimethoxy substitution optimizes π-π stacking with AR’s hydrophobic pocket, as shown in molecular docking studies .

Methodological Insight :

- SAR Studies : Synthesize analogs via Pictet-Spengler reactions with substituted benzaldehydes and evaluate IC₅₀ shifts.

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Properties

IUPAC Name |

N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13(18-12-14-7-5-4-6-8-14)15-9-10-16(19-2)17(11-15)20-3/h4-11,13,18H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNXQIVCUARDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373449 | |

| Record name | N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114754-73-3 | |

| Record name | N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.